molecular formula C12H22O2 B14432640 13-Oxabicyclo[10.1.0]tridecan-2-ol CAS No. 77059-21-3

13-Oxabicyclo[10.1.0]tridecan-2-ol

Cat. No.: B14432640
CAS No.: 77059-21-3
M. Wt: 198.30 g/mol
InChI Key: QBOBVOACZNCACE-UHFFFAOYSA-N
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Description

13-Oxabicyclo[10.1.0]tridecan-2-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicyclo family, which is known for its distinctive ring systems that include an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Oxabicyclo[10.1.0]tridecan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable diol or epoxide precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of sulfuric acid or sodium hydroxide can promote the formation of the bicyclic structure .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 13-Oxabicyclo[10.1.0]tridecan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

13-Oxabicyclo[10.1.0]tridecan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 13-Oxabicyclo[10.1.0]tridecan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 13-Oxabicyclo[10.1.0]tridecan-2-ol is unique due to its specific hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

77059-21-3

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

13-oxabicyclo[10.1.0]tridecan-2-ol

InChI

InChI=1S/C12H22O2/c13-10-8-6-4-2-1-3-5-7-9-11-12(10)14-11/h10-13H,1-9H2

InChI Key

QBOBVOACZNCACE-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(C2C(O2)CCCC1)O

Origin of Product

United States

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